Phosphoramidic acid, N-amidino-, diphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidic acid, N-amidino-, diphenyl ester is a chemical compound with the molecular formula C13H14N3O3P and a molecular weight of 291.27 g/mol . It is also known by other names such as diphenyl amidophosphate and diphenyl phosphoramidate . This compound belongs to the class of phosphoramides, which are derivatives of phosphoric acid where the hydroxyl groups have been replaced with amino or substituted amino groups .
Vorbereitungsmethoden
The synthesis of phosphoramidic acid, N-amidino-, diphenyl ester typically involves the reaction of phosphoramidic acid derivatives with diphenyl esters under controlled conditions. One common method involves the use of diphenyl chlorophosphate and an amidine derivative in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Phosphoramidic acid, N-amidino-, diphenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidic acid derivatives.
Reduction: Reduction reactions can convert it into simpler phosphoramides.
Substitution: It can undergo nucleophilic substitution reactions, where the diphenyl ester groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphoramidic acid, N-amidino-, diphenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages in peptides and nucleotides.
Biology: This compound is employed in the study of enzyme mechanisms, especially those involving phosphorylation and dephosphorylation processes.
Industry: Phosphoramidic acid derivatives are used in the production of flame retardants, plasticizers, and other specialty chemicals
Wirkmechanismus
The mechanism of action of phosphoramidic acid, N-amidino-, diphenyl ester involves its ability to interact with various molecular targets, particularly enzymes. It can act as a phosphorylating agent, transferring its phosphate group to specific amino acid residues in proteins. This phosphorylation can alter the activity, localization, and interactions of the target proteins, thereby modulating various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphoramidic acid, N-amidino-, diphenyl ester can be compared with other similar compounds such as:
Diphenyl phosphoramidate: Similar in structure but lacks the amidino group.
Phenyl phosphorodiamidate: Contains two amino groups instead of the amidino group.
Hexamethylphosphoramide (HMPA): A polar solvent with different functional groups but similar phosphorus chemistry
These compounds share some chemical properties but differ in their specific functional groups and applications, highlighting the uniqueness of this compound in its specific uses and reactivity.
Eigenschaften
CAS-Nummer |
10539-40-9 |
---|---|
Molekularformel |
C13H14N3O3P |
Molekulargewicht |
291.24 g/mol |
IUPAC-Name |
2-diphenoxyphosphorylguanidine |
InChI |
InChI=1S/C13H14N3O3P/c14-13(15)16-20(17,18-11-7-3-1-4-8-11)19-12-9-5-2-6-10-12/h1-10H,(H4,14,15,16,17) |
InChI-Schlüssel |
DQMWFJKHBOHYTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(N=C(N)N)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.